3-Bromo-1H-indazol-7-ol
Description
3-Bromo-1H-indazol-7-ol (CAS: 7364-27-4) is a brominated indazole derivative featuring a hydroxyl group at the 7-position and a bromine atom at the 3-position of the indazole core. Its molecular formula is C₇H₅BrN₂O, with a molar mass of 213.03 g/mol. Key physical properties include a predicted density of 1.728 g/cm³, boiling point of 268.4±19.0 °C, and pKa of 11.02±0.20, indicative of moderate acidity . This compound is stored at 2–8°C under an inert atmosphere due to its sensitivity . Its structural features make it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antiviral agents .
Properties
IUPAC Name |
3-bromo-2H-indazol-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-7-4-2-1-3-5(11)6(4)9-10-7/h1-3,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTLRSTWPNIZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-indazol-7-ol typically involves the bromination of 1H-indazole followed by hydroxylation. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature to yield 3-bromo-1H-indazole. Subsequent hydroxylation at the 7th position can be achieved using a hydroxylating agent such as hydrogen peroxide (H₂O₂) under acidic conditions .
Industrial Production Methods: Industrial production of 3-Bromo-1H-indazol-7-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-indazol-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form 1H-indazol-7-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products:
Oxidation: 3-Bromo-1H-indazol-7-one.
Reduction: 1H-indazol-7-ol.
Substitution: 3-Amino-1H-indazol-7-ol or 3-Thio-1H-indazol-7-ol.
Scientific Research Applications
Scientific Research Applications
The applications of 3-Bromo-1H-indazol-7-ol span several domains:
Medicinal Chemistry
3-Bromo-1H-indazol-7-ol has been investigated for its potential therapeutic properties, including:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines by inhibiting specific kinases such as CHK1 and CHK2, which are crucial in cell cycle regulation and DNA damage response. Its ability to modulate these pathways positions it as a candidate for cancer therapy .
- Anti-inflammatory Effects : Studies have shown that it can interact with nitric oxide synthases, suggesting potential anti-inflammatory applications.
Pharmacology
In pharmacological research, derivatives of 3-Bromo-1H-indazol-7-ol have been explored as potential β3-adrenergic receptor agonists. This activity could have implications for cardiovascular health, as β3 agonists are known to influence metabolic processes and cardiac function .
Organic Synthesis
As a versatile building block in organic synthesis, 3-Bromo-1H-indazol-7-ol serves as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with tailored properties .
Case Studies
Several studies highlight the practical applications of 3-Bromo-1H-indazol-7-ol:
- Anticancer Research : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a drug candidate for cancer treatment.
- Pharmacological Studies : Research on its derivatives indicated promising results as β3-adrenoceptor agonists, which could lead to advancements in treating metabolic disorders and heart diseases .
Mechanism of Action
The mechanism of action of 3-Bromo-1H-indazol-7-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Derivatives with -CN or -NO₂ (e.g., 3-Bromo-1H-indazole-7-carbonitrile) exhibit enhanced reactivity in Suzuki-Miyaura couplings compared to hydroxyl-bearing analogs .
- Regiochemistry : Isomers like 5-Bromo-1H-indazol-3-ol and 7-Bromo-1H-indazol-3-ol show distinct solubility profiles due to hydrogen-bonding variations .
- Halogen Diversity : Iodo and trifluoromethyl substitutions (e.g., 3-Bromo-7-iodo-5-(trifluoromethyl)-1H-indazole) expand utility in radiopharmaceuticals or agrochemicals .
Physicochemical Properties
The table below compares critical physicochemical parameters:
*Estimated based on carboxylic acid analogs.
Key Findings :
- Acidity : The hydroxyl group in 3-Bromo-1H-indazol-7-ol (pKa ~11.02) is less acidic than carboxylic acid derivatives (pKa ~2.5), affecting ionization in biological systems .
- Solubility : The -COOH analog exhibits superior aqueous solubility, while the -CN derivative is more lipophilic, influencing drug-likeness parameters .
Suzuki-Miyaura Coupling
3-Bromo-1H-indazol-7-ol derivatives are synthesized via palladium-catalyzed cross-coupling. For example, 1-tert-butyl-7-ethyl 3-bromoindazole-1,7-dicarboxylate reacts with phenylboronic acid using Pd(OAc)₂ and PPh₃ to yield biaryl products .
Alkylation and Functionalization
5-Bromo-1H-indazole reacts with 1-bromo-3-chloropropane to form 5-Bromo-1-(3-chloropropyl)-1H-indazole, demonstrating regioselective N-alkylation (50% yield for N1 isomer) .
Boronation
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine undergoes boronation with bis(pinacolato)diborane to generate boronic esters for further coupling (e.g., in lenacapavir synthesis) .
Biological Activity
3-Bromo-1H-indazol-7-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
3-Bromo-1H-indazol-7-ol is characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 7-position of the indazole ring. This configuration enhances its reactivity and biological activity compared to other indazole derivatives. The compound's ability to interact with various biological targets makes it a versatile candidate for drug development.
The biological activity of 3-Bromo-1H-indazol-7-ol is primarily attributed to its interaction with specific kinases involved in cell cycle regulation and DNA damage response. Notably, it has been shown to inhibit CHK1 and CHK2 kinases, which play crucial roles in cellular processes such as:
- Cell Proliferation : By inhibiting these kinases, the compound can disrupt tumor cell growth.
- Apoptosis : It influences apoptotic pathways, potentially leading to increased cancer cell death.
Additionally, 3-Bromo-1H-indazol-7-ol has demonstrated interactions with nitric oxide synthases, further indicating its multifaceted role in cellular signaling pathways .
In Vitro and In Vivo Studies
Research has shown that 3-Bromo-1H-indazol-7-ol exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxicity : In vitro studies reveal significant inhibition of cancer cell proliferation.
- Animal Models : In vivo studies support these findings, demonstrating reduced tumor growth in treated subjects.
These studies suggest that the compound could serve as a potential lead for developing new anticancer therapies .
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-Bromo-1H-indazol-7-ol, it is essential to compare it with related indazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1H-indazole | Parent compound without substituents | Limited reactivity |
| 3-Bromo-1H-indazole | Lacks hydroxyl group at the 7-position | Reduced specificity in interactions |
| 1H-indazol-7-ol | Lacks bromine atom at the 3-position | Different chemical properties |
| 3-Bromo-1H-indazol-7-ol | Contains both bromine and hydroxyl groups | Enhanced reactivity and biological activity |
The presence of both functional groups in 3-Bromo-1H-indazol-7-ol significantly enhances its potential as a therapeutic agent compared to its analogs .
Case Studies and Research Findings
Several studies have highlighted the potential applications of 3-Bromo-1H-indazol-7-ol:
- Anticancer Properties : A study focusing on its cytotoxic effects against breast cancer cells showed that treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as an anticancer agent .
- Cardiovascular Implications : Research into β3 adrenergic receptor agonists indicates that derivatives like 3-Bromo-1H-indazol-7-ol may have applications in cardiovascular health by modulating heart function .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may have implications for various therapeutic areas beyond oncology .
Q & A
What are the common synthetic routes for 3-Bromo-1H-indazol-7-ol?
Level: Basic
Methodological Answer:
A typical synthesis involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions. For example, a related indazole derivative was synthesized by dissolving 3-(2-azidoethyl)-5-bromo-1H-indole in a PEG-400:DMF (2:1) solvent system, adding CuI catalyst and a terminal alkyne, and stirring for 12 hours at room temperature . Post-reaction, the mixture is extracted with ethyl acetate, dried (Na₂SO₄), and purified via flash column chromatography (70:30 EtOAc:hexanes). Yield optimization may require adjusting catalyst loading (e.g., 1.2 equiv alkyne) or reaction time.
What spectroscopic techniques are critical for characterizing 3-Bromo-1H-indazol-7-ol?
Level: Basic
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet near δ 9–10 ppm). For example, in a structurally similar indole, peaks at δ 8.53 (s, 1H, triazole) and δ 3.76 (s, 3H, OCH₃) were observed .
- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. A related compound showed m/z 335.1497 .
- TLC : Monitor reaction progress (e.g., Rf = 0.30 in 70:30 EtOAc:hexanes) .
How can reaction conditions be optimized to improve synthetic yields?
Level: Advanced
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. PEG-400 mixtures to enhance solubility of intermediates .
- Catalyst Optimization : Compare CuI with other Cu sources (e.g., CuBr·SMe₂) and evaluate ligand effects (e.g., TBTA for stabilizing Cu(I)) .
- Temperature Control : Elevated temperatures (40–60°C) may accelerate cyclization but risk side reactions.
How should researchers address contradictions in reported biological activities of halogenated indazoles?
Level: Advanced
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, cell lines). For example, substituent position (bromo at C3 vs. C7) significantly alters enzyme inhibition .
- Purity Validation : Use HPLC (>95% purity) to exclude confounding by impurities .
- Mechanistic Studies : Perform kinetic assays (e.g., IC₅₀ determination) and structural biology (e.g., X-ray crystallography of target-ligand complexes) .
What computational approaches are used to study electronic effects of bromine substitution?
Level: Advanced
Methodological Answer:
- DFT Calculations : Model HOMO/LUMO energies to predict reactivity. Bromine’s electron-withdrawing effect may lower HOMO by ~1.5 eV compared to chloro analogs .
- Molecular Docking : Simulate binding poses with proteins (e.g., kinases) using AutoDock Vina. Halogen bonding with backbone carbonyls can enhance affinity .
How do substituents influence regioselectivity in indazole functionalization?
Level: Advanced
Methodological Answer:
- Hammett Analysis : Correlate σ values of substituents (Br: σₚ = 0.86) with reaction rates in electrophilic substitution .
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to identify rate-determining steps (e.g., C–H activation vs. cyclization) .
What purification strategies are recommended for polar indazole derivatives?
Level: Basic
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexanes → EtOAc) for baseline separation.
- Recrystallization : Polar solvents (MeOH/H₂O) improve crystal quality for X-ray analysis .
What challenges arise in X-ray crystallographic analysis of 3-Bromo-1H-indazol-7-ol?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
